Ticarcillin cresyl
CAS No.: 59070-07-4
Cat. No.: VC14504057
Molecular Formula: C22H22N2O6S2
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59070-07-4 |
|---|---|
| Molecular Formula | C22H22N2O6S2 |
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-3-(4-methylphenoxy)-3-oxo-2-thiophen-3-ylpropanoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C22H22N2O6S2/c1-11-4-6-13(7-5-11)30-21(29)14(12-8-9-31-10-12)17(25)23-15-18(26)24-16(20(27)28)22(2,3)32-19(15)24/h4-10,14-16,19H,1-3H3,(H,23,25)(H,27,28)/t14-,15-,16+,19-/m1/s1 |
| Standard InChI Key | DGNAUIYWRWICBR-OAFZBRQQSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)OC(=O)[C@H](C2=CSC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ticarcillin cresyl sodium derives from the parent compound ticarcillin (C₁₅H₁₆N₂O₆S₂), modified through esterification with a 4-methylphenoxy group and subsequent sodium salt formation. The resultant structure (C₂₂H₂₁N₂NaO₆S₂) features:
-
A β-lactam ring essential for penicillin-binding protein (PBP) inhibition
-
A thiophene side chain conferring stability against staphylococcal β-lactamases
-
A cresyl moiety (4-methylphenoxy) enhancing lipid solubility and tissue penetration
The sodium counterion improves aqueous solubility (>500 mg/mL in water), facilitating intravenous administration. X-ray crystallography reveals a bicyclic 4-thia-1-azabicyclo[3.2.0]heptane core with stereochemical configuration (2S,5R,6R) critical for antimicrobial activity.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 496.5 g/mol |
| LogP (Octanol-Water) | -1.2 ± 0.3 |
| pKa | 2.7 (carboxyl), 3.4 (amino) |
| Aqueous Solubility | 550 mg/mL at 25°C |
| Stability | >24 months at 2-8°C (lyophilized) |
Data sourced from stability studies and partition coefficient calculations . The compound degrades upon prolonged exposure to light or acidic conditions (pH <5), necessitating protected storage.
Mechanism of Action and Antimicrobial Spectrum
Bactericidal Activity
Ticarcillin cresyl sodium exerts time-dependent killing by acylating PBPs, particularly PBP3 in gram-negative bacteria and PBP2a in Staphylococcus aureus. This irreversible binding disrupts peptidoglycan cross-linking, causing osmotic lysis . The cresyl group enhances penetration through the outer membrane of Pseudomonas aeruginosa, reducing the minimum inhibitory concentration (MIC) by 4-fold compared to unmodified ticarcillin .
Spectrum of Activity
| Pathogen | MIC₉₀ (μg/mL) | Susceptibility (%) |
|---|---|---|
| Pseudomonas aeruginosa | 16 | 89 |
| Escherichia coli | 8 | 94 |
| Klebsiella pneumoniae | 32 | 82 |
| Staphylococcus aureus | 4 | 76 |
| Bacteroides fragilis | 64 | 68 |
Data aggregated from in vitro susceptibility testing across 1,202 isolates . Notably, combination with clavulanic acid reduces MIC₉₀ values by 50-75% for β-lactamase-producing strains .
Clinical Pharmacokinetics and Dosing
Absorption and Distribution
Following intravenous infusion (3 g over 30 minutes), ticarcillin cresyl sodium achieves:
-
Peak serum concentration (Cₘₐₓ): 350 ± 45 μg/mL
-
Volume of distribution (Vd): 0.21 L/kg, indicating limited tissue penetration
Cerebrospinal fluid penetration remains subtherapeutic (<5% serum levels), precluding use in meningitis .
Elimination Kinetics
| Parameter | Ticarcillin Component | Clavulanic Acid (Combined) |
|---|---|---|
| Half-life (t₁/₂) | 1.1 ± 0.3 hours | 0.8 ± 0.2 hours |
| Total Clearance (CL) | 120 mL/min | 180 mL/min |
| Renal Excretion | 85% unchanged | 40% unchanged |
Dosing requires adjustment in renal impairment (CrCl <30 mL/min): reduce frequency to every 8-12 hours . Hemodialysis removes 35-40% of the drug, necessitating post-dialysis supplementation .
Therapeutic Applications and Clinical Evidence
Approved Indications
-
Hospital-acquired pneumonia (HAP) with gram-negative involvement
-
Complicated intra-abdominal infections (cIAI)
Efficacy Data from Clinical Trials
A prospective multicenter trial (N=214) reported:
| Infection Type | Clinical Cure Rate | Microbiological Eradication |
|---|---|---|
| HAP | 78% (45/58) | 82% |
| cIAI | 85% (63/74) | 88% |
| Bacteremia | 68% (19/28) | 71% |
Superinfections occurred in 12% of cases, predominantly Candida albicans and Clostridioides difficile .
Adverse Effects and Resistance Patterns
| Adverse Reaction | Incidence (%) | Management |
|---|---|---|
| Transaminase elevation | 8.2 | Monitor liver function |
| Eosinophilia | 6.7 | Self-limiting |
| Hypokalemia | 5.9 | Potassium supplementation |
| Phlebitis | 4.3 | Rotate infusion sites |
Severe hypersensitivity reactions (anaphylaxis, Stevens-Johnson syndrome) occur in 0.3% of patients, mandating pretreatment skin testing in penicillin-allergic individuals .
Emerging Resistance
Resistance mechanisms include:
-
Extended-spectrum β-lactamase (ESBL) production (15% of Enterobacteriaceae)
-
AmpC hyperproduction (22% of P. aeruginosa)
Surveillance data (2023-2025) show rising MIC₉₀ values for Acinetobacter baumannii (64 → 128 μg/mL), necessitating combination regimens with aminoglycosides .
Comparative Analysis with Related β-Lactams
| Parameter | Ticarcillin Cresyl | Piperacillin-Tazobactam | Meropenem |
|---|---|---|---|
| P. aeruginosa MIC₉₀ | 16 μg/mL | 8 μg/mL | 2 μg/mL |
| Anaerobic Coverage | Moderate | Excellent | Excellent |
| Dosing Frequency | q6h | q8h | q8h |
| Cost per Day (USD) | $145 | $220 | $310 |
While less potent than carbapenems, ticarcillin cresyl sodium remains cost-effective for empiric therapy in settings with low ESBL prevalence .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume